4-Chloro-3-cyclopropylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

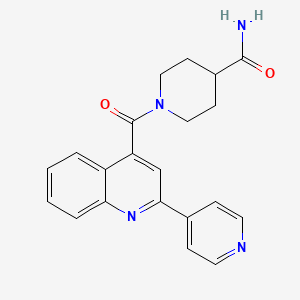

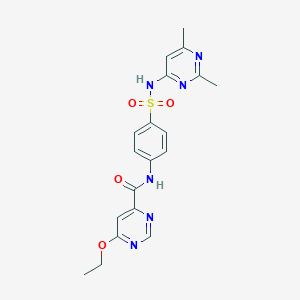

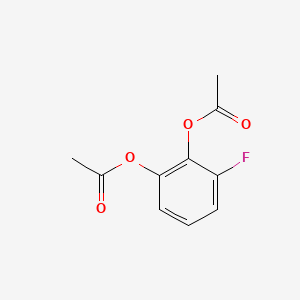

4-Chloro-3-cyclopropylaniline is a chemical compound with the molecular weight of 167.64 . It is used as an intermediate in organic synthesis.

Molecular Structure Analysis

The IUPAC name for this compound is the same . The InChI code is 1S/C9H10ClN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s often used as an intermediate in organic synthesis .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 167.64 . It is stored in a dark place, sealed in dry, at room temperature . . It can exist in either liquid or solid form .

Scientific Research Applications

Photolysis in Organic Chemistry

4-Chloroaniline, closely related to 4-Chloro-3-cyclopropylaniline, undergoes photolysis in polar media, leading to the formation of triplet phenyl cations. These cations engage in reactions such as electrophilic substitution and reduction, demonstrating a method for generating and studying reactive intermediates in organic synthesis (Guizzardi et al., 2001).

Biological Activity

Cyclopropanecarboxylic acid derivatives, which can be synthesized from compounds structurally similar to this compound, show significant herbicidal and fungicidal activities. This highlights the potential of this compound derivatives in developing new agrochemicals (Tian et al., 2009).

Antimicrobial and Nematicidal Activities

Polysubstituted cyclopropane derivatives synthesized from this compound exhibit considerable antimicrobial and nematicidal properties, indicating their utility in creating new antimicrobial agents and nematicides (Banothu et al., 2015).

Ring-opening Reactions

The interaction of donor-acceptor cyclopropanes with iodobenzene dichloride results in chlorinated products, showcasing a method for functionalizing cyclopropane rings, a reaction relevant to the chemistry of this compound (Garve et al., 2014).

Dehalogenation by Microorganisms

Microbial dehalogenation of chloroanilines, including those structurally related to this compound, in polluted aquifers demonstrates the potential of bioremediation in treating environments contaminated with chloroaniline compounds (Kuhn & Suflita, 1989).

Diversity-Oriented Synthesis

Chlorinated arenes, achievable through reactions involving this compound derivatives, provide a route to a variety of biologically active compounds, showcasing the compound's versatility in synthetic organic chemistry (Wolf et al., 2009).

Electrochemical Oxidation Studies

The oxidation of 4-chloroaniline, a compound closely related to this compound, has been studied using electrochemistry, shedding light on the oxidation pathways and potential for generating reactive intermediates useful in various chemical reactions (Zettersten et al., 2009).

Safety and Hazards

properties

IUPAC Name |

4-chloro-3-cyclopropylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUUGCNHLFFAGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)

![(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2692706.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)

![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2692715.png)

![2-[4-[(N-Cyano-2-fluoro-5-methylanilino)methyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2692717.png)